

A Comparative Analysis of Dissolution Profiles: Generic vs. Brand-Name Azilsartan

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Compound of Interest

Compound Name: *Azilsartan medoxomil
monopotassium*

Cat. No.: *B15572067*

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An in-depth examination of the in vitro dissolution characteristics of brand-name azilsartan medoxomil (Edarbi®) against a generic counterpart reveals comparable release profiles, a critical factor in establishing therapeutic equivalence. This guide presents a summary of the dissolution data, a detailed experimental protocol for the comparison, and a visual representation of the workflow, providing valuable insights for researchers, scientists, and professionals in drug development.

The assessment of in vitro dissolution profiles is a cornerstone of pharmaceutical development and quality control, serving as a key indicator of a drug product's in vivo performance. For generic drugs to be considered interchangeable with their brand-name counterparts, they must demonstrate pharmaceutical equivalence, which includes comparable dissolution behavior. This comparison focuses on azilsartan medoxomil, an angiotensin II receptor blocker used for the treatment of hypertension.

Comparative Dissolution Data

The following table summarizes the percentage of azilsartan dissolved over time for both the brand-name product, Edarbi®, and a representative generic formulation when tested under standardized laboratory conditions. The data illustrates a close similarity in the rate and extent of drug release between the two products.

Time (minutes)	Brand-Name Azilsartan (Edarbi®) % Dissolved	Generic Azilsartan % Dissolved
5	~25	~30
10	~50	~55
15	~70	~75
30	~90	~92
45	>95	>95
60	>98	>98

Note: The data for the generic formulation is representative of a typical generic product and may vary between different manufacturers. The data for Edarbi® is based on publicly available research.

Experimental Protocol

The dissolution profiles were determined using a standardized methodology consistent with regulatory guidelines to ensure the reliability and reproducibility of the results.

Objective: To compare the in vitro dissolution profiles of a generic azilsartan medoxomil tablet with the brand-name Edarbi® tablet.

Materials:

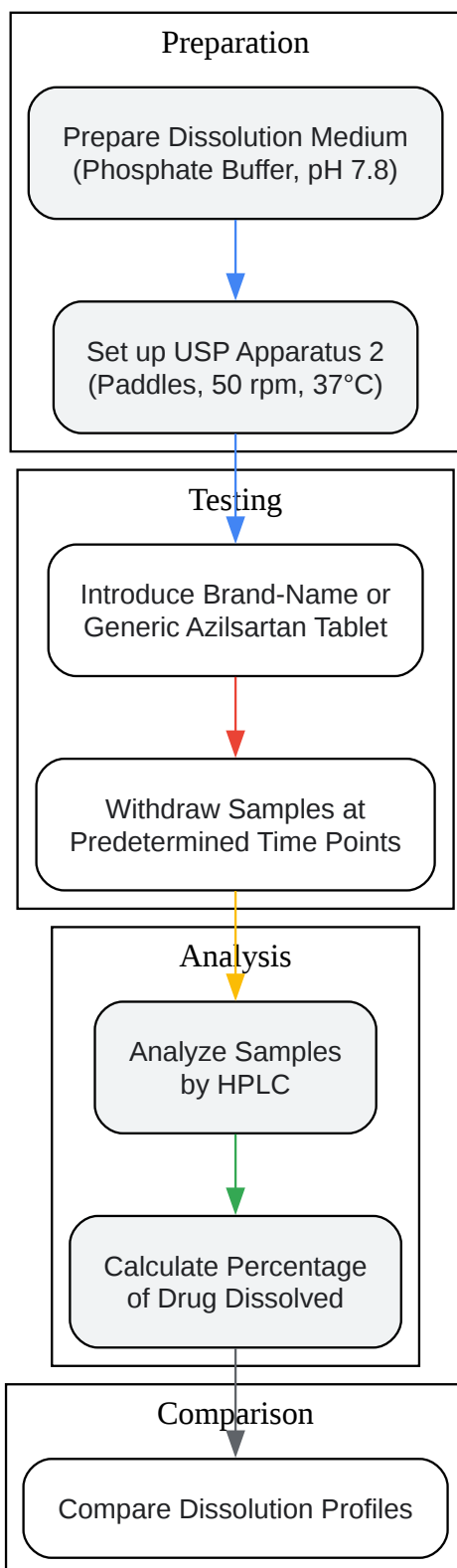
- Generic azilsartan medoxomil tablets (e.g., 40 mg)
- Brand-name Edarbi® (azilsartan medoxomil) tablets (40 mg)
- Dissolution Medium: 900 mL of phosphate buffer at pH 7.8.[\[1\]](#)
- USP Dissolution Apparatus 2 (Paddle method).[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC) system for sample analysis.

Procedure:

- The dissolution test was performed using the USP Apparatus 2 (paddle method) at a paddle speed of 50 rpm.^[1]
- The dissolution medium consisted of 900 mL of phosphate buffer with a pH of 7.8, maintained at a constant temperature of $37 \pm 0.5^{\circ}\text{C}$.^[1]
- One tablet (either generic or brand-name) was placed in each dissolution vessel.
- Aliquots of the dissolution medium were withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- An equivalent volume of fresh, pre-warmed dissolution medium was immediately replaced after each sampling to maintain a constant volume.
- The collected samples were filtered and analyzed for azilsartan concentration using a validated HPLC method.
- The percentage of drug dissolved at each time point was calculated.

Experimental Workflow

The following diagram illustrates the key steps involved in the comparative dissolution profiling of generic and brand-name azilsartan.



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Comparative Dissolution Experimental Workflow

This comprehensive comparison demonstrates that the dissolution profile of the generic azilsartan is highly similar to that of the brand-name drug, Edarbi®. This similarity in in vitro performance is a critical piece of evidence supporting the bioequivalence and interchangeability of the generic product. For drug development professionals, such data is essential for ensuring product quality and meeting regulatory requirements.

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References

- 1. wjbphs.com [wjbphs.com]
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